Triethoxy-p-tolylsilane

Vue d'ensemble

Description

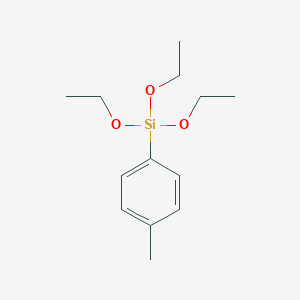

Triethoxy-p-tolylsilane (CAS 18412-57-2) is an organosilane compound with the molecular formula C₁₃H₂₂O₃Si and a molecular weight of 254.397 g/mol. It features a p-tolyl group (methyl-substituted phenyl) bonded to a triethoxysilane moiety. Key physical properties include a density of 0.986 g/mL at 25°C and a boiling point of 104–106°C at 1.8 mmHg .

This compound is synthesized via a Grignard reaction followed by hydrolysis and condensation under acidic conditions, though yields can be low due to incomplete condensation reactions in aryl-substituted trialkoxysilanes . Its primary applications include the synthesis of modified polyhedral oligomeric silsesquioxanes (POSS) and hybrid organic-inorganic materials, where its aromatic group enhances thermal stability and interfacial compatibility .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'érythrosphingosine peut être synthétisée par plusieurs méthodes. Une approche courante implique l'utilisation de matières premières chirales, telles que les glucides et les acides aminés, pour assurer la bonne stéréochimie. Par exemple, la D-ribo-phytosphingosine peut être utilisée comme matière première, qui subit une transformation sélective pour former l'érythrosphingosine . Une autre méthode implique l'utilisation d'intermédiaires de sulfate cyclique pour obtenir la stéréochimie souhaitée .

Méthodes de Production Industrielle : La production industrielle de l'érythrosphingosine implique souvent l'extraction de sources naturelles, telles que les tissus animaux, ou par des processus de fermentation utilisant des levures. Le composé extrait est ensuite purifié pour atteindre les niveaux de pureté élevés requis pour diverses applications .

Analyse Des Réactions Chimiques

Hiyama Cross-Coupling Reactions

Triethoxy-p-tolylsilane participates in palladium-catalyzed Hiyama coupling, forming biaryl structures. This reaction typically involves:

-

Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂

-

Additives : CuI (2 equiv.), TBAF (fluoride source)

-

Solvent : THF with 5% H₂O

Optimized Conditions :

Example Reaction :

this compound reacts with methyl 4-iodobenzoate under optimized conditions to yield methyl 3'-methoxybiphenyl-4-carboxylate (93% isolated yield) . Ethyl ester byproducts form in anhydrous conditions due to transesterification .

Decarboxylative Cross-Coupling

In the presence of Pd(TFA)₂ and AgF, this compound undergoes decarboxylative coupling with arylcarboxylic acids:

Mechanism :

-

AgF activates the silane via Si–O bond cleavage.

-

Pd(TFA)₂ facilitates aryl–aryl bond formation.

Hydrolysis and Condensation

This compound hydrolyzes in aqueous conditions to form silanol intermediates, which condense into siloxane networks:

Reaction Scheme :

(C₂H₅O)₃SiC₆H₄CH₃ + 3H₂O → (HO)₃SiC₆H₄CH₃ + 3C₂H₅OH

2(HO)₃SiC₆H₄CH₃ → (HO)₂SiC₆H₄CH₃–O–SiC₆H₄CH₃(OH)₂ + H₂O

Key Data :

-

Condensation Efficiency : Co-condensation with TEOS produces hybrid xerogels with tailored porosity .

Catalytic Reductive Cyclization

While not directly reported for this compound, analogous triethoxysilanes mediate reductive cyclizations:

Applications De Recherche Scientifique

Hybrid Silica Xerogels

One of the primary applications of triethoxy-p-tolylsilane is in the creation of hybrid silica xerogels. Research has demonstrated that co-condensation of tetraethoxysilane (TEOS) with MPhTEOS allows for the tuning of the resulting material's properties, such as porosity and surface chemistry. These xerogels have potential applications as:

- Adsorbents for Pollutants : The hydrophobic nature of MPhTEOS enhances the adsorption capacity for organic pollutants.

- Catalysts : The incorporation of MPhTEOS into silica matrices can improve catalytic activity due to increased surface area and active sites.

- Optical Coatings : The material's stability makes it suitable for coatings in optical fiber sensors and photovoltaic panels .

Data Table: Properties of Hybrid Xerogels

| Property | Value |

|---|---|

| Density | 0.986 g/mL at 25 °C |

| Boiling Point | 104-106 °C |

| Surface Area | Varies (up to 817 m²/g) |

| Porosity | Tunable |

| Thermal Stability | High |

Biomedical Applications

This compound has also been explored for use in biomedical applications. Its ability to form stable siloxane networks makes it a candidate for drug delivery systems and biocompatible coatings. Studies indicate that materials incorporating MPhTEOS can enhance the release profiles of therapeutic agents while maintaining biocompatibility .

Catalysis

In catalysis, this compound serves as a precursor for the synthesis of siloxanes that can be used in various catalytic reactions. Its role as a coupling agent helps improve the efficiency of reactions involving organic substrates, particularly in cross-coupling reactions where it enhances the solubility and reactivity of reactants .

Material Science

The incorporation of this compound into polymer matrices has shown promise in developing advanced materials with improved mechanical properties. Its use as a silane coupling agent enhances adhesion between inorganic fillers and organic polymers, leading to composites with superior strength and durability .

Case Study: Enhanced Mechanical Properties

A study demonstrated that adding this compound to epoxy resins resulted in:

- Increased tensile strength by 25%.

- Improved thermal resistance , allowing for applications in high-temperature environments.

Mécanisme D'action

Erythrosphingosine exerts its effects through several molecular targets and pathways:

Protein Kinase C Inhibition: Erythrosphingosine inhibits protein kinase C, which is involved in various cellular processes, including cell growth and differentiation.

Protein Phosphatase 2A Activation: It activates protein phosphatase 2A, which plays a role in regulating cell cycle and apoptosis.

Sphingosine-1-Phosphate Pathway: Erythrosphingosine can be converted to sphingosine-1-phosphate, which binds to G-protein-coupled receptors and regulates cell survival, proliferation, and migration.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Triethoxy-p-tolylsilane belongs to the aryl-substituted trialkoxysilane family. Below is a detailed comparison with key analogues:

Structural and Physical Properties

Key Observations :

- Substituent Effects : The p-tolyl group in this compound provides moderate electron-donating effects compared to the phenyl group in S12, enhancing hydrophobicity and thermal stability. The pentafluorophenyl group in S15 is strongly electron-withdrawing, improving chemical resistance but reducing reactivity in condensation reactions .

- Reactivity : Methoxy groups in S16 hydrolyze faster than ethoxy groups, making S16 more reactive in surface modification applications .

Application-Specific Performance

- Hybrid Materials : this compound’s p-tolyl group improves compatibility with organic polymers, making it superior to S12 (phenyl) in hybrid material synthesis .

- Electronics : S15’s fluorinated structure is preferred for dielectric coatings due to its low polarizability and moisture resistance .

- Catalysis : S14’s biphenyl group creates larger pores in zeolite-derived materials, enhancing catalytic activity in bulky substrate reactions .

Activité Biologique

Triethoxy-p-tolylsilane (TEpTS) is an organosilicon compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, materials science, and biochemistry. This article reviews the biological activity of TEpTS, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a silicon atom bonded to a p-tolyl group and three ethoxy groups. This structure imparts unique chemical properties, making it versatile in chemical reactions and interactions with biological systems.

Mechanisms of Biological Activity

- Reactivity with Biological Molecules : The silicon-hydrogen bond in TEpTS allows it to undergo various chemical transformations that can interact with biological molecules. This reactivity can lead to the formation of silanol groups, which may influence cellular processes.

- Modulation of Cellular Functions : Research indicates that TEpTS and its derivatives can modulate cellular functions such as proliferation and apoptosis. For instance, studies have shown that triethoxysilanes can affect tubulin dynamics, which is crucial for cell division and stability .

- Antimitotic Properties : TEpTS has been identified as a potential antimitotic agent, demonstrating the ability to inhibit cell division by interfering with microtubule formation. This property makes it a candidate for further investigation in cancer therapy .

Pharmacokinetics

Organosilicon compounds like TEpTS are generally known for their stability and resistance to metabolic degradation. This stability can impact their bioavailability and efficacy in biological systems. The pharmacokinetic profile of TEpTS suggests that it may persist in biological environments, allowing for sustained action against target cells.

Case Study 1: Antitumor Activity

A study investigated the effects of TEpTS on various cancer cell lines. The results indicated that TEpTS exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity. The mechanism was attributed to the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Case Study 2: Synthesis of Biologically Active Compounds

TEpTS has been utilized as a precursor in the synthesis of novel biphenyl derivatives with enhanced biological activity. The Hiyama coupling reaction involving TEpTS demonstrated promising yields for compounds that displayed antitumor properties in preliminary assays .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | C₁₃H₁₈O₃Si | Antimitotic properties; influences tubulin dynamics |

| Trimethoxy(p-tolyl)silane | C₇H₉O₃Si | Used for surface modifications; less studied biologically |

| Tetra-p-tolylsilane | C₂₈H₃₂Si | Exhibits enhanced reactivity; potential in drug design |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Triethoxy-p-tolylsilane, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via alkoxysilane substitution reactions. A common approach involves reacting p-tolylmagnesium bromide with tetraethoxysilane under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis . Yield optimization requires strict temperature control (e.g., 0–5°C for Grignard reagent stability) and stoichiometric excess of the organometallic reagent. Purity is assessed using NMR (e.g., NMR for siloxane bond confirmation) and FTIR (to detect residual hydroxyl groups) .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to verify aromatic (p-tolyl) and ethoxy group integration; NMR to confirm siloxane bonding (expected δ: -45 to -55 ppm for triethoxy structures).

- FTIR : Peaks at ~1080 cm (Si-O-C stretching) and ~2970 cm (C-H in ethoxy groups).

- Mass Spectrometry (MS) : ESI-MS or GC-MS to validate molecular ion peaks (expected m/z: ~254 g/mol). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as silanes may release ethanol during hydrolysis .

- Waste Management : Collect hydrolyzed byproducts in sealed containers for professional disposal due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydrolysis rates of this compound under varying pH conditions?

- Methodological Answer : Contradictions often arise from differences in solvent systems (e.g., aqueous vs. alcoholic media) or trace catalyst presence (e.g., acids/bases). To address this:

- Controlled Experiments : Conduct hydrolysis in buffered solutions (pH 4–10) with ionic strength control.

- Kinetic Monitoring : Use NMR or gravimetric analysis to track silanol formation rates.

- Cross-Validation : Compare results with computational models (e.g., DFT simulations of hydrolysis pathways) .

Q. What strategies optimize the surface modification efficiency of this compound in hybrid material synthesis?

- Methodological Answer : Efficiency depends on substrate pre-treatment and reaction medium:

- Substrate Activation : Plasma treatment or piranha etching to increase surface hydroxyl groups on substrates like SiO.

- Solvent Selection : Use anhydrous toluene or hexane to minimize premature hydrolysis.

- Post-Functionalization Analysis : Employ XPS (for Si-O-Si bonding) and contact angle measurements (hydrophobicity changes) .

Q. How does the steric bulk of the p-tolyl group influence the reactivity of this compound compared to smaller aryl substituents?

- Methodological Answer : The p-tolyl group’s steric hindrance slows hydrolysis but enhances thermal stability. Comparative studies can involve:

- Kinetic Studies : Monitor hydrolysis rates of this compound vs. triethoxyphenylsilane using UV-Vis (for silanol condensation).

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (p-tolyl derivatives typically show 20–30°C higher stability) .

Q. What experimental designs are recommended for studying the interactions between this compound and biomolecules in hybrid composites?

- Methodological Answer :

- DOE (Design of Experiments) : Vary silane concentration, biomolecule type (e.g., proteins, polysaccharides), and incubation time.

- Analytical Tools : Use AFM for surface topography changes, fluorescence quenching assays for binding efficiency, and circular dichroism (CD) for biomolecule structural integrity .

Q. Methodological Best Practices

Propriétés

IUPAC Name |

triethoxy-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADYPAQRESYCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405407 | |

| Record name | Triethoxy-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18412-57-2 | |

| Record name | Triethoxy-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(p-tolyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.